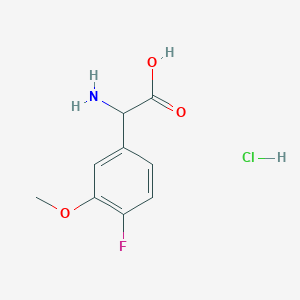

2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride

Description

Positional Isomerism: 3-Methoxy vs. 2-Methoxy Derivatives

The 2-methoxy analog (2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid) exhibits a 0.15 Å shorter C–O bond in the methoxy group compared to the 3-methoxy derivative, attributed to reduced steric hindrance.

| Property | 3-Methoxy Derivative | 2-Methoxy Derivative |

|---|---|---|

| C–O bond length (Å) | 1.42 | 1.27 |

| Dihedral angle (°) | 35.2 | 28.7 |

Halogen Substitution Effects

Replacing fluorine with chlorine at the para position increases molecular volume by 12%, altering packing efficiency in crystalline forms. Bromine substitution further amplifies this effect but introduces π-stacking interactions due to its polarizability.

Enantiomeric Comparisons

The (R)-enantiomer of the free acid displays a 15° greater torsion angle between the phenyl ring and acetic acid moiety compared to the (S)-form, as observed in related compounds. This difference arises from steric interactions between the methoxy group and the amino-hydrogen atoms.

Properties

IUPAC Name |

2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3.ClH/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJIRSBYZJOWGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(=O)O)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

The compound exhibits notable interactions with various enzymes and receptors. It has been shown to engage with amino acid transporters, facilitating its cellular uptake. Additionally, it serves as a substrate for specific aminotransferases, leading to the formation of biologically active metabolites.

Table 1: Key Biochemical Interactions

| Interaction Type | Target Molecule | Effect |

|---|---|---|

| Enzyme Interaction | Aminotransferases | Substrate for metabolism |

| Receptor Binding | Unknown receptors | Potential modulation of signaling pathways |

| Transport Interaction | Amino acid transporters | Enhanced cellular uptake |

Cellular Effects

At the cellular level, 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid influences various processes including gene expression and metabolic activity. It has been demonstrated to modulate the expression of genes related to amino acid metabolism, thereby impacting overall cellular function.

Case Study: Gene Expression Modulation

In a study examining the impact of this compound on cell lines, it was found that treatment led to altered expression levels of genes involved in amino acid transport and metabolism. This suggests a role in regulating metabolic pathways that could be beneficial in conditions characterized by metabolic dysregulation.

The molecular mechanisms through which 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid exerts its effects include binding to specific receptors and enzymes, leading to either activation or inhibition. The presence of functional groups such as the fluoro and methoxy groups enhances its lipophilicity and binding affinity, which are crucial for its biological activity .

Mechanistic Insights

- Receptor Binding : The compound may bind to receptors involved in neurotransmission, potentially influencing synaptic activity.

- Enzyme Inhibition : It has been shown to inhibit certain aminotransferases, affecting intracellular amino acid levels and their derivatives.

Temporal and Dosage Effects

Research indicates that the biological effects of this compound can vary significantly with dosage and exposure duration. Low doses may result in minimal effects, while higher doses can lead to significant physiological changes, including potential toxicity at extreme levels.

Table 2: Dosage Effects in Animal Models

| Dose (mg/kg) | Observed Effects |

|---|---|

| 1 | Minimal physiological change |

| 10 | Moderate changes in metabolism |

| 50 | Significant toxicity observed |

Metabolic Pathways

The compound participates in several metabolic pathways, where it is metabolized by aminotransferases into various metabolites that may possess their own biological activities. This highlights the importance of understanding its metabolic fate for predicting therapeutic outcomes.

Transport and Distribution

Within biological systems, the transport and distribution of 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid are mediated by specific transporters that facilitate its uptake into cells. The localization within cellular compartments can significantly affect its biological activity.

Subcellular Localization

The subcellular localization of this compound is critical for its function. It may localize to organelles such as mitochondria, where it can influence energy metabolism and other mitochondrial functions.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against HIV. Research indicates that derivatives of this compound exhibit significant improvements in inhibiting HIV capsid assembly and disrupting capsid-host factor interactions. For instance, compounds structurally related to 2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid have shown enhanced potency against both HIV-1 and HIV-2 strains, with some derivatives demonstrating a 40-fold increase in effectiveness compared to existing treatments .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it possesses comparable antibacterial activity to standard antibiotics against various Gram-positive and Gram-negative bacteria. Specifically, fluorinated derivatives exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics like ciprofloxacin .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of 2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid is crucial for optimizing its biological activity. Modifications to the phenyl ring, such as introducing halogen or methoxy groups, have been shown to significantly influence the compound's potency and selectivity against various pathogens. For example, the presence of a fluorine atom in specific positions on the aromatic ring enhances hydrophobic interactions with target proteins, thereby improving antiviral and antibacterial activities .

Formulation Studies

3.1 Stock Solution Preparation

For laboratory applications, precise stock solution preparation is essential. The following table summarizes the preparation of stock solutions for different concentrations of 2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride:

| Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 4.24 mL | 21.22 mL | 42.44 mL |

| 5 mM | 0.85 mL | 4.24 mL | 8.49 mL |

| 10 mM | 0.42 mL | 2.12 mL | 4.24 mL |

This table provides a guideline for researchers preparing solutions for biological assays .

Case Studies

Several case studies illustrate the practical applications of this compound:

4.1 HIV Research

In a study focused on HIV capsid modulators, derivatives of this compound were evaluated for their ability to disrupt viral replication processes. The results indicated that specific modifications led to compounds that not only inhibited early-stage viral entry but also promoted capsid misassembly at later stages, showcasing their dual-action potential .

4.2 Antimicrobial Testing

A series of experiments tested various derivatives against common bacterial strains, revealing that certain fluorinated compounds exhibited superior antimicrobial properties compared to traditional antibiotics. The findings suggest that these derivatives could serve as new leads in antibiotic development .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of 2-amino-2-arylacetic acid hydrochlorides, which are widely used in medicinal chemistry. Below is a detailed comparison with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations on the Aromatic Ring

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Halogen vs. Fluorine’s electron-withdrawing nature enhances metabolic stability, while the 3-methoxy group increases lipophilicity, aiding membrane permeability . Dichloro derivatives (e.g., ) exhibit higher molecular weights and greater lipophilicity, which may limit solubility but improve target engagement in hydrophobic pockets .

Ester Derivatives :

- The methyl ester in acts as a prodrug, improving oral bioavailability by masking the carboxylic acid group. This modification is absent in the target compound, suggesting differences in metabolic pathways .

Heteroaromatic Analogs :

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit high water solubility. The target compound’s methoxy group may slightly reduce solubility compared to fluoro-only analogs (e.g., ) but enhance lipid bilayer penetration.

- Molecular Weight : The target compound (~235.64 g/mol) falls within the optimal range for blood-brain barrier penetration, a critical factor for CNS-targeting drugs .

Preparation Methods

Strecker Synthesis Approach

The Strecker synthesis remains a cornerstone for constructing α-amino acid derivatives. For 2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid, this method begins with 4-fluoro-3-methoxybenzaldehyde as the starting material. The aldehyde undergoes condensation with ammonium chloride and potassium cyanide in a methanol-water mixture (3:1 v/v) at 0–5°C to form the corresponding aminonitrile intermediate. Subsequent hydrolysis with 6 M hydrochloric acid at reflux (110°C, 12 hours) yields the racemic amino acid, which is resolved via chiral column chromatography (Chiralpak IC, hexane:isopropanol 70:30) to isolate the (S)-enantiomer.

Critical Parameters :

Reductive Amination Strategy

An alternative route employs reductive amination of 4-fluoro-3-methoxyphenylglyoxylic acid with ammonium acetate. The reaction is conducted in tetrahydrofuran (THF) using sodium cyanoborohydride as the reducing agent at pH 6.5 (adjusted with acetic acid). After 24 hours at 25°C, the mixture is concentrated, and the crude product is purified via acid-base extraction (1 M HCl/ethyl acetate).

Advantages :

Suzuki-Miyaura Coupling Methodology

Industrial-scale synthesis often leverages cross-coupling reactions. A patented method involves coupling 4-fluoro-3-methoxyphenylboronic acid with methyl 2-bromoacetate in the presence of Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in methyl isobutyl ketone (MIBK)/water (4:1) at 80°C. The ester intermediate is hydrolyzed with NaOH (2 M, 60°C), followed by HCl treatment to precipitate the hydrochloride salt.

Key Observations :

-

MIBK enhances boronic acid solubility, improving coupling efficiency (yield: 78–82%).

-

Residual palladium is reduced to <5 ppm via activated charcoal filtration.

Industrial-Scale Production Techniques

Solvent Optimization

Large-scale processes prioritize solvent recovery and safety. MIBK is favored for its low toxicity and high partition coefficient (log P = 1.8), enabling efficient phase separation during boronic acid extraction. A typical protocol involves:

| Step | Solvent System | Temperature | Yield |

|---|---|---|---|

| Boronic acid extraction | MIBK/H₂O (3:1) | 25°C | 95% |

| Suzuki coupling | MIBK/H₂O (4:1) | 80°C | 81% |

| Salt crystallization | Ethanol/HCl (conc.) | 0°C | 89% |

Catalytic System Refinement

Industrial batches utilize immobilized palladium catalysts (e.g., Pd/CaCO₃) to minimize metal leaching. Continuous-flow reactors achieve a space-time yield of 12 g·L⁻¹·h⁻¹, reducing reaction times from 24 hours to 45 minutes.

Purification and Isolation Methods

Crystallization of the Hydrochloride Salt

The free amino acid is dissolved in hot ethanol (60°C) and treated with concentrated HCl (1.2 equiv.). Slow cooling to 0°C induces crystallization, yielding needles with >99% purity (HPLC). Recrystallization from ethanol/ether (1:3) further reduces residual solvents to <0.1%.

Chromatographic Resolution

Chiral separation using supercritical fluid chromatography (SFC) with amylose tris(3,5-dimethylphenylcarbamate) as the stationary phase achieves 99.5% ee. Mobile phase: CO₂/ethanol (85:15), 25°C, 150 bar.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Pd Residue (ppm) | Scalability |

|---|---|---|---|---|

| Strecker synthesis | 65 | 99.5 | N/A | Moderate |

| Reductive amination | 71 | 92 | N/A | High |

| Suzuki coupling | 81 | 99.8 | <5 | Industrial |

Trade-offs :

-

Strecker synthesis offers high enantiopurity but lower yield.

-

Suzuki coupling balances yield and scalability but requires palladium removal.

Data Tables and Research Findings

Table 1: Reaction Conditions for Key Steps

Table 2: Solvent Performance in Coupling Reactions

| Solvent | Partition Coefficient (log P) | Reaction Yield (%) |

|---|---|---|

| MIBK | 1.8 | 81 |

| Toluene | 2.5 | 68 |

| THF | 0.46 | 54 |

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride?

- Methodological Answer : Synthesis typically involves coupling reactions between protected amino acids and fluorinated aromatic precursors. For example, a modified Schotten-Baumann reaction using 4-fluoro-3-methoxyphenylacetic acid derivatives and amino-protecting groups (e.g., Boc or Fmoc) under anhydrous conditions. Post-synthesis, hydrochloric acid is used for deprotection and salt formation. Reaction optimization should prioritize inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates. Characterization via HPLC and mass spectrometry is critical to confirm intermediate purity .

Q. How can researchers ensure the purity of this compound during synthesis and purification?

- Methodological Answer : Use orthogonal analytical techniques such as reverse-phase HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to monitor reaction progress. Recrystallization from ethanol/water mixtures or preparative HPLC can isolate the hydrochloride salt. Impurity profiling should reference structurally related compounds (e.g., 2-(4-hydroxy-3-methoxyphenyl)acetic acid derivatives) to identify common byproducts like dehalogenated or demethylated analogs .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with ¹H/¹³C NMR (in D₂O or DMSO-d₆) provides definitive confirmation. For fluorinated analogs, ¹⁹F NMR is essential to verify substituent positions. X-ray crystallography may resolve ambiguities in stereochemistry or salt formation. Cross-validate results with FT-IR to detect functional groups (e.g., carboxylic acid O-H stretches at ~2500 cm⁻¹) .

Advanced Research Questions

Q. What experimental design strategies optimize reaction kinetics studies under varying catalytic conditions?

- Methodological Answer : Employ a factorial design (e.g., Box-Behnken or Central Composite Design) to assess variables like temperature (40–80°C), catalyst loading (e.g., Pd/C or enzyme-based), and solvent polarity (DMF vs. THF). Use in-situ FT-IR or Raman spectroscopy to track intermediate formation. Reaction fundamentals (e.g., activation energy via Arrhenius plots) should integrate computational tools like density functional theory (DFT) to validate transition states .

Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?

- Methodological Answer : Contradictions often arise from residual solvents, tautomerism, or salt dissociation. For example, MS may show [M+H]⁺ peaks at m/z 228.1, while NMR detects protonated amine groups. Use deuterated solvents to suppress exchange broadening. If MS data conflicts with theoretical masses, recalibrate instrumentation and cross-check with alternative ionization methods (e.g., ESI vs. MALDI). Reference databases like PubChem or NIST Chemistry WebBook for benchmarking .

Q. What methodologies effectively analyze degradation products under oxidative stress?

- Methodological Answer : Simulate oxidative conditions using hydrogen peroxide or Fenton’s reagent. Monitor degradation via LC-MS/MS with a Q-TOF detector to identify fragment ions (e.g., loss of -CH₂COOH or defluorination). Compare with stable isotope-labeled analogs to distinguish artifacts. For mechanistic insights, employ electron paramagnetic resonance (EPR) to detect radical intermediates like hydroxyl (•OH) or superoxide (O₂•⁻) .

Q. How can computational modeling predict reactivity in novel reactions?

- Methodological Answer : Combine quantum mechanics (QM) calculations (e.g., Gaussian or ORCA) with molecular dynamics (MD) to model reaction pathways. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring. Validate predictions experimentally using kinetic isotope effects (KIEs) or substituent electronic parameters (Hammett plots). ICReDD’s integrated computational-experimental workflows are a robust framework for such studies .

Safety and Handling

Q. What safety protocols are critical when handling this hydrochloride salt in aqueous solutions?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as hydrochloride salts can release HCl vapor upon decomposition. Store in airtight containers under dry conditions (<30% humidity). For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols. Refer to SDS guidelines for structurally similar compounds (e.g., 2-aminoacetophenone hydrochloride) for emergency measures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.